LSN2814617

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

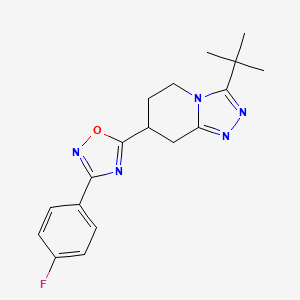

Structure

3D Structure

Properties

Molecular Formula |

C18H20FN5O |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

5-(3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3 |

InChI Key |

NPRJTKMKUYJGAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

LSN2814617: Mechanisms of mGluR5 Positive Allosteric Modulation

Technical Guide for Drug Discovery & Neuroscience Applications

Executive Summary

LSN2814617 (CAS: 1313498-08-6) is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Unlike orthosteric agonists that bind the glutamate site and often cause rapid receptor desensitization, this compound binds to a distinct allosteric transmembrane domain, potentiating the receptor's response to endogenous glutamate.

This compound represents a "second-generation" mGluR5 PAM, designed to overcome the physicochemical liabilities (solubility, brain penetrance) of earlier tools like CDPPB and ADX47273. It is primarily utilized in preclinical research to investigate NMDA receptor hypofunction (a model for schizophrenia) and sleep-wake architecture , where it demonstrates robust wake-promoting effects without the rebound hypersomnolence typical of psychostimulants.

Molecular Mechanism & Pharmacology[2]

Chemical Identity

-

IUPAC Name: 3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine[2]

Allosteric Modulation Theory

This compound acts as a pure PAM . It lacks intrinsic agonist activity; it does not activate mGluR5 in the absence of glutamate. Instead, it lowers the energy barrier for the receptor to transition from the inactive to the active state upon glutamate binding.

-

Binding Site: Transmembrane domain (7TM), distinct from the large extracellular Venus Flytrap Domain (VFD) where glutamate binds.

-

Potency:

-

Selectivity: >10 µM against mGluR1, mGluR2/3, and ionotropic glutamate receptors (NMDA, AMPA).

Signaling Pathway (Gq/G11)

Upon binding, this compound potentiates the canonical Gq-protein signaling cascade. This leads to the activation of Phospholipase C

Visualization: mGluR5-Gq Signaling Cascade

Caption: this compound binds allosterically to mGluR5, amplifying Gq-mediated calcium release and downstream NMDA receptor potentiation.

Therapeutic Potential & In Vivo Efficacy[2]

Cognitive Enhancement (Schizophrenia)

The "NMDA Hypofunction Hypothesis" of schizophrenia suggests that diminishing glutamatergic signaling contributes to negative symptoms and cognitive deficits.

-

Mechanism: mGluR5 is physically and functionally coupled to NMDA receptors via scaffold proteins (e.g., Shank, Homer). Potentiating mGluR5 activity indirectly restores NMDA receptor currents.

-

Data: this compound reverses cognitive deficits induced by NMDA antagonists (e.g., SDZ 220,581) in operant tasks like Delayed Match to Position (DMTP) .

Sleep-Wake Architecture

Unlike amphetamines (which increase dopamine) or caffeine (adenosine antagonism), this compound promotes wakefulness via glutamatergic tone.

-

Effect: Significant increase in Wake time; suppression of REM and NREM sleep.[5]

-

Advantage: Minimal Rebound Hypersomnolence. Animals do not exhibit the deep "crash" (compensatory sleep) seen after psychostimulant withdrawal, suggesting a distinct homeostatic interaction.

Experimental Protocols

In Vitro Validation: Calcium Mobilization Assay (FLIPR)

Objective: Determine the EC₅₀ of this compound by measuring intracellular calcium flux in HEK293 cells stably expressing human mGluR5.

Reagents:

-

HEK293-hmGluR5 cell line (inducible expression often preferred to prevent toxicity).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Glutamate (EC₂₀ concentration).

Protocol:

-

Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.

-

Compound Preparation: Prepare 10-point serial dilution of this compound in Assay Buffer (0.1 nM to 10 µM).

-

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Addition A (Modulator): Add this compound.[1][3][4][5] Monitor for 5 minutes (check for intrinsic agonism—expect none).

-

Addition B (Agonist): Add Glutamate at a fixed EC₂₀ concentration.

-

Measurement: Record peak fluorescence response.

-

Analysis: Normalize data to % of maximal Glutamate response. Fit to a four-parameter logistic equation.

In Vivo Validation: Rat Sleep/Wake EEG Telemetry

Objective: Assess wake-promoting efficacy and sleep architecture changes.

Workflow Visualization:

Caption: Workflow for evaluating this compound effects on sleep architecture using telemetry.

Key Steps:

-

Implantation: Wistar rats implanted with abdominal telemetry transmitters with leads routed to cranial electrodes (Frontal/Parietal cortex) and dorsal neck muscles (EMG).

-

Dosing: Administer this compound orally (PO) at CT0 (Lights On) or CT12 (Lights Off). Vehicle: 1% HEC/0.25% Tween 80.

-

Data Binning: Analyze EEG/EMG in 10-second epochs.

-

Wake: Low amplitude EEG, high EMG.

-

NREM: High amplitude delta (0.5–4 Hz), low EMG.

-

REM: Theta dominance (6–9 Hz), muscle atonia (silent EMG).

-

-

Success Criteria: Dose-dependent increase in Wake duration during the first 4 hours post-dose.

Summary of Key Data

| Parameter | Value / Characteristic | Source |

| Target | mGluR5 (Positive Allosteric Modulator) | Gilmour et al., 2013 |

| Binding Site | Transmembrane Domain (MPEP site) | Gilmour et al., 2013 |

| h-mGluR5 EC₅₀ | 52 nM | Cayman Chemical / Gilmour |

| r-mGluR5 EC₅₀ | 42 nM | Gilmour et al., 2013 |

| Receptor Occupancy | ED₅₀ = 13 mg/kg (Rat Hippocampus) | Gilmour et al., 2013 |

| Bioavailability | High (Orally Active) | Gilmour et al., 2013 |

| Key Phenotype | Wake promotion, cognitive restoration | Loomis et al., 2015 |

References

-

Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239.[2][6][7]

-

Loomis, S., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology, 232(21), 3977-3989.[5]

-

Cayman Chemical. this compound Product Information & Safety Data Sheet.

-

MedKoo Biosciences. this compound Chemical Structure and Properties.[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. caymanchem.com [caymanchem.com]

- 5. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Metabotropic glutamate receptor function and regulation of sleep-wake cycles - PMC [pmc.ncbi.nlm.nih.gov]

LSN2814617: A Technical Guide for the Potent and Selective mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). We will delve into its chemical properties, mechanism of action, and its application in neuroscience research, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is a small molecule that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. A clear understanding of its fundamental chemical characteristics is paramount for any researcher working with this compound.

| Property | Value | Source |

| CAS Number | 1313498-08-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₂₀FN₅O | [1][2][3][4][6] |

| Molecular Weight | 341.38 g/mol (Theoretical: 341.39 g/mol ) | [1][2][6] |

| IUPAC Name | 5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | [2] |

| Synonyms | LSN 2814617, LSN-2814617 | [1][2] |

| SMILES | FC1=CC=C(C2=NOC([C@@H]3CC4=NN=C(C(C)(C)C)N4CC3)=N2)C=C1 | [2] |

Mechanism of Action: Potentiating Glutamatergic Signaling

This compound functions as a positive allosteric modulator of the mGlu5 receptor.[1][2][3][4][5] This means it does not activate the receptor directly but binds to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[4] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for a vast array of neuronal functions.[7]

The potentiation of mGlu5 by this compound leads to an amplification of the downstream signaling cascades initiated by glutamate binding. This modulation offers a more nuanced approach to targeting the glutamatergic system compared to direct agonists or antagonists, which can lead to overstimulation or complete blockade of the receptor, respectively.

The efficacy of this compound has been demonstrated in vitro, with EC₅₀ values of 52 nM for human mGlu5 and 42 nM for rat mGlu5.[6] It has been shown to potentiate glutamate-induced calcium mobilization in cells expressing human mGlu5 with an EC₅₀ of 52 nM.[3][5]

Figure 1: Simplified workflow of this compound as a positive allosteric modulator of the mGlu5 receptor.

In Vivo Activity and Research Applications

This compound is an orally active and brain-penetrant compound, making it a valuable tool for in vivo studies.[6] Research has demonstrated its ability to reverse cognitive deficits in animal models. Specifically, it has been shown to reverse deficits in reversal learning memory induced by methylazoxymethanol acetate (MAM).[1][2]

Furthermore, this compound has been investigated for its effects on wakefulness. In vivo electroencephalogram (EEG) studies in rats have revealed that this compound possesses significant wake-promoting properties with minimal rebound hypersomnolence.[6] These findings suggest its potential for research into disorders of consciousness and sleep.

The pro-cognitive and wake-promoting effects of this compound highlight its potential as a research tool and a lead compound for the development of therapeutics for conditions such as schizophrenia, where cognitive impairment is a core symptom.[6][8]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure to assess the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing the human mGlu5 receptor.

Materials:

-

Cell line stably expressing human mGlu5 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

This compound

-

Glutamate

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed the mGlu5-expressing cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Assay: a. Wash the cells to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a predetermined time. c. Place the plate in the microplate reader and begin fluorescence measurements to establish a baseline. d. Add the EC₂₀ concentration of glutamate to all wells. e. Continue to record the fluorescence signal to measure the calcium response.

-

Data Analysis: Determine the EC₅₀ of this compound by plotting the potentiation of the glutamate response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for an in vitro calcium mobilization assay to assess this compound activity.

Conclusion

This compound is a well-characterized and potent positive allosteric modulator of the mGlu5 receptor. Its favorable pharmacokinetic properties, including oral availability and brain penetrance, coupled with its demonstrated efficacy in preclinical models of cognitive dysfunction and wakefulness, make it an invaluable tool for neuropharmacological research. This guide provides a foundational understanding of its chemical nature and biological activity, empowering researchers to effectively utilize this compound in their studies to further unravel the complexities of the glutamatergic system and its role in health and disease.

References

-

BioChemPartner. This compound | 1313498-08-6 | Data Sheet. [Link]

-

Bertin Bioreagent. This compound - Biochemicals - CAT N°: 33607. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 611, DL-Glutamic acid. [Link]

-

National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. Identification of a Selective Allosteric Agonist of mGlu5. [Link]

-

American Chemical Society Publications. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. [Link]

Sources

- 1. 404 | BioChemPartner [m.biochempartner.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. LSN-2814617 (CAS 1313498-08-6) | Abcam [abcam.com]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 6. This compound | TargetMol [targetmol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

mGluR5 PAM LSN2814617 for schizophrenia research

This technical guide provides a rigorous, method-centric analysis of LSN2814617, a selective mGluR5 Positive Allosteric Modulator (PAM), specifically tailored for researchers investigating the NMDA hypofunction hypothesis of schizophrenia.

mGluR5 Positive Allosteric Modulation in Schizophrenia Therapeutics

Part 1: Executive Technical Context

The NMDA Hypofunction Bottleneck Current antipsychotics predominantly target dopaminergic (D2) and serotonergic (5-HT2A) receptors, effectively managing positive symptoms but failing to address the cognitive and negative symptoms of schizophrenia. These deficits are increasingly attributed to NMDA receptor (NMDAR) hypofunction , particularly on parvalbumin-positive GABAergic interneurons.

The mGluR5 Solution Metabotropic glutamate receptor 5 (mGluR5) is physically and functionally coupled to NMDARs via the scaffolding proteins Homer, Shank, and PSD-95 .[1] Activation of mGluR5 potentiates NMDAR currents.[1][2][3] However, orthosteric agonists cause rapid receptor desensitization and lack subtype selectivity.[4] This compound represents a "pure" PAM strategy: it binds to an allosteric site (distinct from the glutamate orthosteric site), increasing the receptor's affinity for glutamate and its coupling efficiency to Gq/11 signaling pathways without inducing intrinsic activation. This mechanism preserves the temporal fidelity of endogenous neurotransmission while boosting synaptic gain.

Part 2: Compound Dossier & Pharmacodynamics

| Parameter | Specification | Technical Significance |

| Compound Name | This compound | Eli Lilly Research Laboratories |

| Chemical Class | Triazolo-pyridine | Distinct from early benzamide PAMs (e.g., CPPHA) |

| Mechanism | Positive Allosteric Modulator | No intrinsic agonist activity (Silent without Glutamate) |

| Potency (EC50) | ~24 nM (Human mGluR5) | Highly potent; suitable for low-dose in vivo studies |

| Fold Shift | 2–3 fold leftward shift | Increases glutamate sensitivity significantly |

| Selectivity | >100x vs. mGluR1/2/3 | Critical to avoid motor deficits (mGluR1) |

| Brain Penetration | High (Hippocampal Occupancy) | Displaces [11C]-MPEPy in vivo |

Part 3: Mechanistic Architecture

The following diagram illustrates the signal transduction pathway utilized by this compound to potentiate NMDAR function. Note the critical role of the Homer-Shank scaffold in physically linking the two receptors, allowing mGluR5-driven PKC activation to phosphorylate and "prime" the NMDAR.

Caption: Signal transduction cascade of this compound-mediated NMDAR potentiation via Gq-PKC signaling.

Part 4: Validated Experimental Protocols

4.1 In Vitro Characterization: Calcium Mobilization Assay

Objective: Determine the EC50 and "Fold Shift" of this compound. Self-Validating Logic: The assay must include an "agonist-only" control to ensure the compound is not acting as an orthosteric agonist (which would risk neurotoxicity).

Protocol Workflow:

-

Cell Line: HEK293 stably transfected with human mGluR5 (inducible expression preferred to prevent desensitization during culture).

-

Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye (2 µM) for 45 mins at 37°C in assay buffer (HBSS + 20 mM HEPES).

-

Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

Compound Addition (The PAM Phase):

-

Agonist Challenge (The Potentiation Phase):

-

Add Glutamate at EC20 concentration (concentration producing 20% of max response, typically ~300-500 nM).

-

Rationale: Using EC20 allows maximum dynamic range to observe potentiation. Using EC100 would mask the PAM effect.

-

-

Data Analysis: Calculate the Area Under the Curve (AUC). The increase in AUC relative to the Vehicle+Glutamate(EC20) control defines the PAM efficacy.

4.2 In Vivo Validation: MAM Model Reversal Learning

Objective: Assess the compound's ability to rescue cognitive flexibility deficits, a core symptom of schizophrenia. Context: The Methylazoxymethanol (MAM) model (neurodevelopmental disruption) creates a phenotype mimicking schizophrenia neuropathology (hippocampal atrophy, parvalbumin interneuron loss).

Protocol Workflow:

-

Model Induction: Administer MAM (22 mg/kg, i.p.) to pregnant dams on Embryonic Day 17 (E17).

-

Subject Selection: Male offspring at >P60 (post-puberty).

-

Dosing:

-

Test Group: this compound (1.0 mg/kg, p.o.) administered 30-60 mins prior to testing.

-

Vehicle: 1% CMC / 0.25% Tween 80.

-

-

Behavioral Task (Morris Water Maze or Operant Chamber):

-

Phase 1 (Acquisition): Train animals to find a hidden platform/lever. (MAM and WT animals usually perform similarly here).

-

Phase 2 (Reversal): Move the platform/change the active lever.

-

Readout: Count errors (perseverance). MAM animals typically return to the old location repeatedly (perseverative error).

-

-

Success Criteria: this compound-treated MAM animals show statistically significant reduction in perseverative errors, comparable to Wild Type (WT) controls.

Part 5: Translational Safety & Challenges

A critical failure mode for mGluR5 PAMs in clinical trials has been adverse events related to excitotoxicity (seizures) .

-

The this compound Advantage: Unlike earlier generations (e.g., CDPPB), this compound exhibits a distinct pro-vigilant (wake-promoting) profile without the rebound hypersomnolence seen with stimulants.

-

Seizure Threshold Testing (Mandatory Safety Assay): Before advancing to efficacy studies, researchers must determine the convulsive liability.

-

Method: Observation of racin scale seizures following high-dose administration (e.g., >100 mg/kg).

-

Therapeutic Window: Calculate the ratio between the Reversal Learning ED50 (e.g., 1 mg/kg) and the seizure threshold. A ratio >100 is desirable.

-

Part 6: References

-

Gilmour, G., et al. (2013). "In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat." Neuropharmacology.

-

Gastambide, F., et al. (2012). "Selective remediation of reversal learning deficits in the methylazoxymethanol (MAM) model of schizophrenia by a novel mGlu5 positive allosteric modulator." Neuropsychopharmacology.

-

Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery.

-

MedKoo Biosciences. "this compound Product Data Sheet & Pharmacology."

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

Impact of LSN2814617-Mediated mGluR5 Positive Allosteric Modulation on NMDA Receptor Function

[1]

Executive Summary

LSN2814617 acts as a highly selective, potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5 ).[1] While it does not bind directly to the NMDA receptor (NMDAR), its pharmacological value lies in its ability to functionally potentiate NMDAR signaling via intracellular crosstalk. This mechanism is critical for reversing NMDAR hypofunction, a pathological hallmark of schizophrenia and certain cognitive disorders.

This technical guide delineates the molecular mechanism, functional consequences, and experimental protocols required to assess the effects of this compound on NMDAR function.

Mechanistic Architecture: The mGluR5-NMDAR Crosstalk

This compound enhances the affinity of mGluR5 for glutamate and its coupling efficacy to G-proteins. The downstream effect on NMDARs is mediated through the Gq-PLC-PKC signaling axis .

Molecular Cascade

-

Binding: this compound binds to the allosteric transmembrane domain of mGluR5, distinct from the orthosteric glutamate site.

-

G-Protein Activation: Potentiated mGluR5 activates G

q/11 proteins. -

Second Messengers: G

q stimulates Phospholipase C -

Kinase Activation: DAG and IP3-mediated Ca

release activate Protein Kinase C (PKC) and Src-family kinases. -

NMDAR Potentiation: PKC phosphorylates NMDAR subunits (specifically GluN2B at Ser1303 and GluN1 at Ser896/897), increasing channel opening probability and surface trafficking.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade linking this compound binding to NMDAR potentiation.

Caption: this compound potentiates mGluR5-driven PKC activation, leading to phosphorylation-dependent enhancement of NMDAR currents.

Quantitative Pharmacology & Functional Effects[3][4]

This compound is distinguished by its high selectivity and lack of intrinsic agonist activity (it requires glutamate to function), which preserves the temporal fidelity of synaptic transmission.

Potency and Selectivity Profile

| Parameter | Value | Context |

| Target | mGluR5 | Positive Allosteric Modulator |

| Human mGluR5 EC50 | 52 nM | Functional Ca2+ mobilization assay |

| Rat mGluR5 EC50 | 42 nM | Functional Ca2+ mobilization assay |

| Intrinsic Efficacy | None | Pure PAM; no effect without agonist |

| Selectivity | >100-fold | vs. mGluR1, mGluR2/3, iGluRs |

| Brain Penetrance | High | Suitable for in vivo CNS studies |

Physiological Consequences

-

Restoration of NMDAR Hypofunction: In models where NMDARs are blocked (e.g., by SDZ 220,581), this compound restores functional connectivity and behavioral performance.

-

Pro-Vigilant Effects: Unlike amphetamines, this compound promotes wakefulness without rebound hypersomnolence, likely by amplifying glutamatergic tone via the NMDAR.

-

Synaptic Plasticity: Facilitates the induction of Long-Term Potentiation (LTP) in the hippocampus, a cellular correlate of memory dependent on NMDAR activation.

Experimental Protocols

To validate the effects of this compound on NMDAR function, researchers should employ a combination of ex vivo electrophysiology and behavioral pharmacology.

Protocol A: Ex Vivo Slice Electrophysiology (NMDAR Currents)

Objective: Measure the potentiation of pharmacologically isolated NMDAR currents in hippocampal CA1 pyramidal neurons.

Reagents:

-

ACSF (Artificial Cerebrospinal Fluid): Standard composition, Mg2+-free or low-Mg2+ (to unblock NMDARs).

-

Blockers: CNQX (20 µM) to block AMPA/Kainate receptors; Picrotoxin (50 µM) to block GABA-A receptors.

-

Agonist: DHPG (if testing sub-threshold activation) or electrical stimulation of Schaffer collaterals.

-

Test Compound: this compound (100 nM – 1 µM).

Workflow:

-

Slice Preparation: Prepare 300-400 µm acute hippocampal slices from rats/mice. Recover for 1 hour.

-

Whole-Cell Configuration: Patch CA1 pyramidal neurons. Clamp voltage at -70 mV (if Mg2+-free) or +40 mV (in normal Mg2+).

-

Baseline Recording: Perfuse with ACSF + Blockers. Stimulate Schaffer collaterals to evoke stable NMDAR-EPSCs.

-

Drug Application: Perfuse this compound for 10-15 minutes.

-

Challenge: Apply a sub-threshold dose of DHPG (mGluR1/5 agonist) to prime the system, or rely on ambient glutamate if using high-frequency stimulation.

-

Analysis: Compare EPSC amplitude and decay kinetics (Tau) pre- and post-LSN2814617.

Protocol B: Behavioral Rescue (Reversal Learning)

Objective: Assess this compound's ability to reverse cognitive deficits induced by NMDAR antagonism.

Workflow Visualization:

Caption: Workflow for assessing this compound efficacy in rescuing NMDAR-dependent cognitive deficits.

Troubleshooting & Controls (Self-Validation)

To ensure scientific integrity (Trustworthiness), every experiment must include specific controls to rule out off-target effects.

| Observation | Potential Cause | Validation Step |

| No Potentiation | Lack of ambient glutamate | Add sub-threshold DHPG or increase stimulation frequency to ensure mGluR5 occupancy. |

| High Background Noise | Off-target binding | Use MPEP (mGluR5 antagonist) + this compound. If effect persists, it is non-specific. |

| Seizure-like Activity | Over-excitation | This compound is a PAM, not an agonist, reducing this risk. However, verify dose < 10 mg/kg in vivo. |

| Receptor Desensitization | Prolonged exposure | Limit drug perfusion time to <20 mins in slice physiology. |

References

-

Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat.[2] Neuropharmacology.

-

Gastambide, F., et al. (2013). The mGlu5 positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat.[3] Neuropharmacology.

-

TargetMol. this compound Chemical & Physical Properties. TargetMol Compound Dictionary.

-

Conn, P. J., et al. (2009). Allosteric modulators of metabotropic glutamate receptors: lessons learned from mGlu5. Current Opinion in Pharmacology.

Sources

- 1. This compound | TargetMol [targetmol.com]

- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mGlu₅ positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

LSN2814617: A Novel mGlu₅-Mediated Approach to Modulating Sleep-Wake Architecture

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive daytime sleepiness (EDS) represents a significant unmet medical need, with current therapeutic options often accompanied by undesirable side effects such as rebound hypersomnia and cognitive impairment. This guide explores the distinct pro-vigilant profile of LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate 5 (mGlu₅) receptor. Preclinical evidence demonstrates that this compound produces a robust and sustained increase in wakefulness.[1] Critically, this effect is qualitatively distinct from traditional stimulants; it is not associated with a proportional compensatory sleep response, or "rebound hypersomnolence," that typically follows periods of induced wakefulness.[2][3] Furthermore, this compound has been shown to improve the functional capacity of sleep-restricted animals without the detrimental effects on response control observed with agents like caffeine and modafinil.[2] This document provides a detailed overview of the underlying mechanism, the rigorous experimental protocols used for its evaluation, and the unique pharmacological profile of this compound, positioning mGlu₅ PAMs as a promising and differentiated therapeutic strategy for disorders of hypersomnolence.

Introduction: The Challenge of Arousal Modulation

The regulation of sleep and wakefulness is governed by a complex interplay of homeostatic and circadian processes within the central nervous system (CNS).[4] Disruptions to this delicate balance can lead to conditions like excessive daytime sleepiness, a primary symptom in disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder. While conventional treatments like modafinil and amphetamines are available, their mechanisms often lead to a significant "sleep debt," resulting in a strong compensatory rebound of sleep and potential for abuse or adverse cognitive effects.[2] This has driven the search for novel molecular targets that can promote wakefulness while maintaining cognitive function and avoiding significant disruption to sleep homeostasis. The metabotropic glutamate 5 (mGlu₅) receptor, a key player in regulating neuronal excitability and synaptic plasticity, has emerged as a promising target for achieving this goal.[1][5]

The mGlu₅ Receptor: A Hub for Wakefulness

The mGlu₅ receptor is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of excitatory synapses throughout the brain. Its functional interaction with the N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and cognitive function.[1] The mGlu₅ receptor is a key component of the cortico-thalamo-cortical network, a circuit critical for regulating arousal and sleep-wake states.[5] During wakefulness, this network is characterized by high-frequency, low-amplitude electrical activity (EEG), which is shaped by glutamatergic thalamocortical neurons.[5] Potentiating mGlu₅ activity can therefore enhance excitatory neurotransmission in these arousal-promoting circuits.

This compound: A Positive Allosteric Modulator

This compound is not a direct agonist of the mGlu₅ receptor. Instead, it acts as a Positive Allosteric Modulator (PAM). PAMs bind to a topographically distinct site on the receptor from the endogenous ligand (glutamate), inducing a conformational change that potentiates the receptor's response to glutamate.[1] This mechanism offers a more nuanced and potentially safer way to enhance receptor signaling, as the PAM's effect is dependent on the presence of the natural neurotransmitter, preserving the physiological patterns of neuronal activation. This compound is a potent and selective potentiator of both human and rat mGlu₅ receptors, with no detectable intrinsic agonist properties.[1]

Preclinical Assessment of Sleep-Wake Architecture

To rigorously characterize the effects of this compound on sleep and wakefulness, a well-validated preclinical model is essential. The gold standard involves continuous electroencephalogram (EEG) and electromyogram (EMG) recordings in freely moving rodents.[6][7]

Rationale for the Experimental Model

-

Self-Validating System: EEG/EMG provides an objective and quantitative measure of brain state (wakefulness, NREM sleep, REM sleep).[6] Wakefulness is characterized by low-voltage, high-frequency EEG and high EMG tone. NREM sleep shows high-voltage, low-frequency (delta wave) EEG activity with reduced EMG tone. REM sleep is identified by a "paradoxical" EEG similar to wakefulness (theta-dominant) but with muscle atonia (minimal EMG activity).[7] This clear physiological signature allows for unambiguous classification of behavioral states.

-

Causality and Translatability: Using a sleep restriction protocol in rats serves as a translational model for excessive daytime sleepiness.[2] By inducing a state of sleep debt, the experiment can directly assess a compound's ability to not only promote wakefulness but also to restore functional performance on cognitive tasks, a key objective for clinical efficacy.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical workflow for assessing a pro-vigilant compound like this compound.

Step 1: Surgical Implantation of EEG/EMG Electrodes

-

Anesthesia: Anesthetize the subject animal (e.g., male Wistar rat) using isoflurane or a similar appropriate anesthetic. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Stereotaxic Placement: Secure the animal in a stereotaxic frame. Maintain body temperature with a heating pad.

-

Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

-

Electrode Placement: Drill small burr holes through the skull for EEG electrode placement (e.g., over the frontal and parietal cortices).[7] The stainless-steel screw electrodes are gently threaded into the holes until they touch the dura mater.

-

EMG Placement: Insert two insulated, fine-wire electrodes into the nuchal (neck) muscles to record EMG activity.[7]

-

Assembly Fixation: Secure the entire electrode assembly to the skull using dental acrylic, forming a durable head cap.

-

Post-Operative Care: Administer analgesics and allow the animal a recovery period of at least 7-10 days before any recordings begin.

Step 2: Habituation and Baseline Recording

-

Habituation: Connect the animal to the recording cable in its home cage and allow it to acclimate to the tether for at least 48 hours.

-

Baseline Recording: Record EEG/EMG data continuously for 24-48 hours to establish a stable, individual baseline sleep-wake architecture. This data serves as the control against which all subsequent manipulations are compared.

Step 3: Sleep Restriction and Compound Administration

-

Sleep Restriction: Induce sleep restriction for a defined period (e.g., 11 hours) using a validated method such as a biofeedback-controlled cage rotation system.[2] This system detects the onset of sleep via EEG and initiates a brief, gentle rotation of the cage floor to arouse the animal, effectively preventing sleep.

-

Dosing: Immediately following the sleep restriction period, administer the compound of interest (e.g., this compound at various doses), vehicle, or a positive comparator (e.g., modafinil, caffeine) via the appropriate route (e.g., oral gavage).[2]

Step 4: Post-Dosing and Rebound Recording

-

Treatment Period Recording: Record EEG/EMG continuously for several hours immediately following drug administration to assess the primary drug effect on wakefulness and sleep recovery.

-

Rebound Period Recording: Continue recording for at least the next 24 hours to quantify any compensatory rebound in NREM or REM sleep, which would indicate the magnitude of the sleep debt incurred.[8]

The Pro-Vigilant Profile of this compound

In vivo studies reveal that this compound possesses a powerful and remarkably clean wake-promoting profile, distinguishing it from other pro-vigilant agents.[8]

Quantitative Effects on Sleep-Wake Architecture

Following a period of sleep restriction, this compound dose-dependently and significantly increases time spent in wakefulness compared to vehicle-treated animals.[2] This effect is often more robust and sustained than that observed for standard doses of caffeine or modafinil.[8] The most striking feature, however, is the subsequent sleep response. While all wake-promoting compounds cause some compensatory sleep, the magnitude of this rebound after this compound administration is significantly smaller than what would be predicted based on the duration of wakefulness it induces.[1][2]

Table 1: Comparative Effects of Pro-Vigilant Compounds on Sleep-Wake Parameters in Rats Post-Sleep Restriction (Data synthesized from findings reported in Gilmour et al., 2015)[2][8]

| Parameter | Vehicle | This compound | Modafinil | Caffeine | d-Amphetamine |

| Time in Wake (Post-Dose) | Baseline Recovery | +++ (Sustained) | ++ | ++ | +++ |

| Time in NREM (Post-Dose) | ++ (Rebound) | --- (Suppressed) | -- (Suppressed) | -- (Suppressed) | --- (Suppressed) |

| Time in REM (Post-Dose) | ++ (Rebound) | --- (Suppressed) | - (Suppressed) | - (Suppressed) | --- (Suppressed) |

| NREM Rebound (Subsequent 24h) | N/A | Minimal (+) | Moderate (++) | Moderate (++) | Significant (+++) |

| REM Rebound (Subsequent 24h) | N/A | Strong (+++) | Modest (+) | None | None |

| Premature Responses (Task) | Baseline | No Change | Increased (++) | Increased (++) | N/A (Task Disengaged) |

Key: + indicates an increase, - indicates a decrease. The number of symbols represents the relative magnitude of the effect.

A Qualitatively Distinct Profile

The data reveal a profile that is not merely about promoting wakefulness, but about the quality of that wakefulness.

-

Minimal Homeostatic Rebound: The minimal NREM sleep rebound suggests that this compound may not induce the same level of homeostatic sleep pressure as other stimulants.[1] This implies a more efficient or less disruptive form of arousal.

-

Improved Functional Capacity: In studies pairing EEG with a simple response latency task (SRLT), this compound allowed sleep-restricted animals to re-engage with the task and improve performance.[2] Crucially, unlike caffeine and modafinil, it did not increase premature responses, an index of impulsivity or poor response control.[2] D-amphetamine, in contrast, caused the animals to disengage from the task entirely.[2]

-

Strong REM Rebound: A notable feature is the strong and significant compensatory increase in REM sleep during the recovery period following this compound administration.[8] This suggests that while NREM homeostasis is minimally affected, the drive for REM sleep is preserved and fully compensated for.

Conclusion and Future Directions

This compound represents a paradigm shift in the pharmacological approach to promoting wakefulness. By positively modulating the mGlu₅ receptor, it produces a robust, high-quality state of arousal that is divorced from the significant homeostatic sleep debt and cognitive side effects associated with conventional stimulants. The key takeaway for drug development professionals is the evidence that potentiation of the mGlu₅ receptor can dramatically increase wakefulness and improve the functional capacity of sleep-restricted subjects without eliciting a proportionate compensatory sleep response.[2]

Future research should focus on elucidating the precise downstream circuits through which mGlu₅ PAMs mediate this unique effect. Investigating the interaction between the mGlu₅ system and other key arousal centers, such as the orexin and histamine systems, will be critical. Furthermore, clinical evaluation of mGlu₅ PAMs in patient populations with excessive daytime sleepiness is a logical and highly anticipated next step to confirm if this remarkable preclinical profile translates to therapeutic benefit in humans.

References

-

Renger, J. J., & Uebele, V. N. (2020). Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates. Neuropsychopharmacology, 45(1), 1-11. [Link]

-

Gilmour, G., Broad, L. M., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology, 232(15), 2755–2770. [Link]

-

Gilmour, G., Broad, L. M., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239. [Link]

-

Melancon, B. J., et al. (2014). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Journal of Neuroscience, 34(3), 823-835. [Link]

-

Santini, M. A., et al. (2021). The Metabotropic Glutamate 5 Receptor in Sleep and Wakefulness: Focus on the Cortico-Thalamo-Cortical Oscillations. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Wisor, J. P. (2018). Selectively Targeting the M1 and M4 Muscarinic Acetylcholine Receptors for the Treatment of Age-Related Sleep/Wake Architecture and Arousal Deficits. WSU Institutional Repository. [Link]

-

Gilmour, G., Broad, L. M., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound. Psychopharmacology (Berl), 232(15), 2755-2770. [Link]

-

Digby, G. J., et al. (2012). Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. Journal of Neuroscience, 32(4), 1293-1298. [Link]

-

Jones, C. K., et al. (2023). M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice. ACS Chemical Neuroscience, 14(3), 481-492. [Link]

-

Wikipedia contributors. (2024, January 28). Acetylcholine. In Wikipedia, The Free Encyclopedia. [Link]

-

Brown, R. E., Basheer, R., et al. (2012). Neuropharmacology of Sleep and Wakefulness. Sleep Medicine Clinics, 7(3), 459-488. [Link]

-

Gais, S., et al. (2000). M1 Muscarinic Acetylcholine Receptor Agonism Alters Sleep Without Affecting Memory Consolidation. Journal of Cognitive Neuroscience, 12(6), 1043-1051. [Link]

-

Imeri, L., Bianchi, S., Angeli, P., & Mancia, M. (1992). M1 and M3 muscarinic receptors: specific roles in sleep regulation. Neuroreport, 3(3), 276-278. [Link]

-

Wikipedia contributors. (2023, December 1). Melatonin receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Mang, G. M., & Franken, P. (2012). Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/Electromyogram Recordings in Mouse Sleep Studies. Sleep, 35(5), 721-729. [Link]

-

Bianca, S., et al. (2011). Probabilistic sleep architecture models in patients with and without sleep apnea. Journal of the Royal Society Interface, 8(64), 1626-1637. [Link]

-

Mashrur, F. R., et al. (2023). Mice Sleep Staging from EEG and EMG signals. University of Rochester. [Link]

-

Ahnaou, A., et al. (2017). Metabotropic glutamate receptor function and regulation of sleep-wake cycles. Current Opinion in Pharmacology, 35, 66-76. [Link]

-

Adan, A. (2012). The 52-item sleep-wake pattern assessment questionnaire: Evaluation of its psychometric features. Chronobiology International, 29(10), 1362-1370. [Link]

-

Vanini, G., et al. (2020). Activation of Preoptic GABAergic or Glutamatergic Neurons Modulates Sleep-Wake Architecture, but Not Anesthetic State Transitions. Current Biology, 30(4), 623-633.e4. [Link]

-

Spitschan, M., et al. (2022). Within-subjects ultra-short sleep-wake protocol for characterising circadian variations in retinal function. PLOS ONE, 17(1), e0262111. [Link]

-

Gregory, K. J., et al. (2013). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron, 80(3), 720-734. [Link]

-

Liu, C., & Ding, J. M. (2007). Role of the M-1 receptor in regulating circadian rhythms. Journal of Biological Rhythms, 22(5), 447-455. [Link]

-

Tisdale, E. J., et al. (2018). The M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) VU0453595 and M4 PAM VU0467154 Normalize Sleep‐Wake Architecture Deficits in Aged Mice. The FASEB Journal, 32(S1), lb394-lb394. [Link]

-

Postnova, S., et al. (2023). Mechanistic Modeling of Sleep-Wake Transitions via Circadian-Modulated Threshold Dynamics. bioRxiv. [Link]

-

Oishi, Y., et al. (2016). Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings. Journal of Visualized Experiments, (115), 54399. [Link]

-

National Center for Biotechnology Information. (2010). Discovery and development of a highly selective M1 Positive Allosteric Modulator (PAM). PubChem. [Link]

-

Szuperak, M., et al. (2024). Energetic Demands Regulate Sleep-Wake Rhythm Circuit Development. eLife, 12, RP88559. [Link]

-

BIOPAC Systems, Inc. (2018). Measuring Long-Term, Wireless EEG in Rodents using Epitel-Epoch and BIOPAC Systems. [Link]

-

Van Dongen, H. P. (2010). Predicting Sleep/Wake Behavior for Model-Based Fatigue Risk Management. Sleep, 33(9), 1143–1144. [Link]

-

Fuller, P. M., Gooley, J. J., & Saper, C. B. (2006). Neurobiology of the sleep-wake cycle: sleep architecture, circadian regulation, and regulatory feedback. Journal of Biological Rhythms, 21(6), 482-493. [Link]

-

Oishi, Y., et al. (2016). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments, (115), 54399. [Link]

-

Conn, P. J., et al. (2011). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS Chemical Neuroscience, 2(8), 425-443. [Link]

-

Naido, T. (2021). Sleep-wake Models. [Link]

Sources

- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Neurobiology of the sleep-wake cycle: sleep architecture, circadian regulation, and regulatory feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Metabotropic Glutamate 5 Receptor in Sleep and Wakefulness: Focus on the Cortico-Thalamo-Cortical Oscillations [mdpi.com]

- 6. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Oral Administration Vehicle Formulation for LSN2814617

Executive Summary

LSN2814617 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), widely used in preclinical research regarding schizophrenia, cognitive deficits, and sleep architecture. Due to its lipophilic nature and limited aqueous solubility, successful oral administration requires a stable suspension vehicle rather than a simple solution.

This guide details the standardized suspension formulation used in pivotal characterization studies (e.g., Gilmour et al., 2013). The protocol utilizes a 1% Carboxymethylcellulose (CMC) / 0.25% Tween 80 system to ensure bioavailability, dose uniformity, and reproducible pharmacokinetics (PK).

Formulation Chemistry & Rationale

The selection of excipients for this compound is driven by the need to overcome the "wettability" barrier of the active pharmaceutical ingredient (API) while maintaining a uniform suspension for dosing.

Vehicle Composition (Standard Protocol)

| Component | Concentration | Function | Rationale |

| Sodium Carboxymethylcellulose (Na-CMC) | 1.0% (w/v) | Suspending Agent | Increases viscosity to prevent rapid sedimentation of drug particles, ensuring dose homogeneity. |

| Polysorbate 80 (Tween 80) | 0.25% (v/v) | Wetting Agent / Surfactant | Reduces surface tension between the hydrophobic this compound crystals and the aqueous phase, preventing "clumping" and floating. |

| Antifoam (e.g., Dow Corning 1510) | 0.05% (v/v) | Process Aid | Prevents foam formation during vigorous mixing/homogenization, allowing for accurate volumetric dosing. |

| Purified Water | q.s. to 100% | Solvent | Aqueous carrier. |

Critical Formulation Note: The "EEG Variation"

In specific sensitive applications, such as Sleep EEG studies , researchers have utilized a modified protocol involving 1% CMC alone (without Tween/Antifoam), relying on physical homogenization (glass tissue homogenizer) to achieve suspension.

-

Why? Surfactants like Tween 80 can occasionally alter blood-brain barrier (BBB) permeability or induce minor physiological noise in highly sensitive EEG baselines.

-

Recommendation: Use the Standard Protocol (CMC + Tween) for general PK, behavioral, and efficacy studies. Use the Homogenized CMC-only protocol only if surfactant interference is a documented concern in your specific assay.

Preparation Protocol (Step-by-Step)

This protocol is scaled for a 100 mL batch. Adjust volumes proportionally for your specific needs.

Equipment Required[1][2][3][4]

-

Analytical Balance (Precision ±0.1 mg)

-

Magnetic Stir Plate & Stir Bar

-

Glass Beakers

-

Volumetric Flask (100 mL)

-

Critical: High-shear homogenizer (e.g., Polytron) or Glass Tissue Homogenizer (for small batches).

Workflow Diagram

Figure 1: Step-by-step workflow for preparing the this compound oral suspension.

Detailed Steps

-

Vehicle Preparation (Day Prior Recommended):

-

Heat 80 mL of purified water to ~50°C.

-

Slowly sprinkle 1.0 g of Na-CMC powder into the vortex created by a magnetic stirrer.

-

Stir until fully dissolved and clear (may take several hours or overnight).

-

Cool to room temperature.

-

-

Weighing & Wetting (The "Paste" Method):

-

Weigh the required amount of this compound into a mortar or small beaker.

-

Add the calculated volume of Tween 80 (0.25% of final volume) directly onto the powder.

-

Technique: Use a pestle or spatula to triturate (grind) the powder with the Tween. This should form a thick, smooth paste. This step is crucial to remove adsorbed air from the hydrophobic particle surface.

-

-

Dispersion:

-

Gradually add the pre-prepared 1% CMC solution to the paste in small aliquots (geometric dilution).

-

Mix thoroughly after each addition to ensure no clumps form.

-

Transfer the mixture to a volumetric flask or graduated cylinder.

-

-

Finalizing:

-

Homogenization (Critical for Bioavailability):

-

For small volumes (<10 mL): Use a glass tissue homogenizer (5-10 strokes).

-

For larger volumes (>10 mL): Use a high-shear probe homogenizer for 30-60 seconds.

-

Goal: A milky, uniform suspension with no visible particulates settling at the bottom.

-

In Vivo Administration Guidelines

Dosing Parameters[4][5][6]

-

Route: Oral Gavage (PO).[2]

-

Dosing Volume: Standard preclinical volume is 10 mL/kg for rats and mice.

-

Example: For a 300g rat, administer 3.0 mL of suspension.

-

-

Frequency: Single daily dosing is typical for acute studies; this compound has a pharmacokinetic profile supporting acute behavioral testing 30-60 minutes post-dose.

Pharmacokinetic Validation

Successful formulation is validated by achieving sufficient brain receptor occupancy.

-

Target Engagement: Doses of 3–13 mg/kg PO in this vehicle have been shown to occupy hippocampal mGluR5 receptors significantly (ED50 ≈ 13 mg/kg for occupancy, but behavioral effects are seen at lower doses like 1-3 mg/kg).

-

Timing: Behavioral testing (e.g., reversal learning, sleep EEG) typically commences 30 minutes post-dose .

Mechanism of Action Context

Understanding the pathway helps justify the need for precise dosing. This compound potentiates the mGluR5 receptor, which functionally interacts with NMDA receptors. Inconsistent dosing due to poor suspension can lead to variable NMDA modulation, ruining behavioral data.

Figure 2: Mechanism of Action. This compound requires stable delivery to potentiate mGluR5 and modulate NMDA signaling.

Storage and Stability

-

Storage: Store the suspension at 4°C.

-

Shelf Life: Suspensions are thermodynamically unstable. It is highly recommended to prepare fresh daily .

-

Re-suspension: If stored for >1 hour, the formulation must be vortexed or stirred vigorously immediately prior to dosing to ensure resuspension of settled particles.

References

-

Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239.[3][4]

-

Source:

- Relevance: Primary source for the 1% CMC / 0.25% Tween 80 / 0.05% Antifoam vehicle composition.

-

-

Gastambide, F., et al. (2012). Selective remediation of reversal learning deficits in the MAM E17 model of schizophrenia by a novel mGlu5 positive allosteric modulator. Neuropsychopharmacology, 37(4), 1057-1068.

-

Source:

- Relevance: Validates the behavioral efficacy of mGluR5 PAMs using similar suspension vehicles.

-

- Lilly Research Laboratories (Internal/Patent Data). Context: The "LSN" prefix denotes Lilly Safety Network/Lilly Research compounds. The formulation strategy (CMC/Tween) is a standard platform vehicle for Lilly's lipophilic CNS discovery compounds.

Sources

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Positive allosteric modulation of metabotropic glutamate receptor 5 modulates Akt and GSK3β signaling in vivo | bioRxiv [biorxiv.org]

- 4. mGluR5 Positive Allosteric Modulation Prevents MK-801 Induced Increases in Extracellular Glutamate in the Rat Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Handling, Storage, and Stability of LSN2814617

Executive Summary & Compound Profile

LSN2814617 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5 ).[1] It is primarily utilized in neuroscience research to investigate glutamatergic signaling in schizophrenia, cognitive deficits, and sleep-wake architecture.

Due to its specific lipophilic nature and potent biological activity, this compound requires strict adherence to storage and handling protocols to maintain pharmacological integrity. This guide provides a self-validating workflow for the storage, solubilization, and experimental application of this compound.

Physicochemical Identity

| Property | Specification |

| Chemical Name | 5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |

| CAS Number | 1313498-17-7 |

| Molecular Weight | 341.38 g/mol |

| Physical Appearance | Off-white to white solid powder |

| Solubility | Soluble in DMSO (>10 mM); Poor aqueous solubility |

| Target | mGluR5 (Positive Allosteric Modulator) |

Storage Protocols (Solid State)

The stability of this compound in its solid state is governed by protection from moisture and thermal degradation. While the compound exhibits reasonable stability during shipping at ambient temperatures, long-term integrity requires cryopreservation.

Long-Term Storage (-20°C)

-

Temperature: Store at -20°C or lower.

-

Container: Use tightly sealed, amber glass vials with PTFE-lined caps to prevent gas exchange and light exposure.

-

Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel) to mitigate hydrolysis risks upon retrieval.

-

Shelf Life: >2 years under optimal conditions.[2]

Short-Term Storage (4°C)

-

Duration: < 4 weeks.

-

Condition: 4°C in a desiccated environment. Suitable for active use periods where frequent freeze-thaw cycles must be avoided.

Retrieval Protocol (The "Equilibration Rule")

Critical Step: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature for at least 60 minutes inside the desiccator.

-

Mechanistic Reason:[3][4] Opening a cold vial in humid ambient air causes immediate condensation of atmospheric water onto the hygroscopic powder, leading to hydrolysis and inaccurate weighing.

Reconstitution & Solubilization Protocols

This compound is highly lipophilic. Attempting to dissolve it directly in aqueous buffers (PBS, Saline) will result in failure. Dimethyl sulfoxide (DMSO) is the required primary solvent.

Preparation of Stock Solution (10 mM)

Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

-

Calculate: For 1 mg of this compound (MW 341.38), add 293 µL of DMSO to achieve a 10 mM stock.

-

Add Solvent: Pipette the calculated volume of DMSO directly onto the powder.

-

Vortex: Vortex at medium speed for 30 seconds.

-

Visual Check: Inspect against a light source. The solution must be completely clear and particulate-free.

-

Troubleshooting: If particles persist, sonicate in a water bath (ambient temp) for 5 minutes. Do not heat above 37°C.

-

Storage of Liquid Stocks

-

Aliquot: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) to prevent freeze-thaw degradation.

-

Temperature: Store aliquots at -80°C .

-

Stability: Stable for 6–12 months at -80°C. Avoid storing at -20°C for liquid stocks if possible, as phase separation of DMSO can occur.

Experimental Usage & Aqueous Dilution

The transition from organic solvent (DMSO) to aqueous buffer is the most critical step in maintaining compound bioavailability.

The "Dilute-Shoot" Method

To prevent precipitation, perform the dilution immediately before application to cells or animals.

-

Prepare Intermediate (Optional): For very low concentrations, perform serial dilutions in DMSO first.

-

Final Dilution: Pipette the DMSO stock into the vortexing aqueous buffer (e.g., PBS or Media).

-

Rule of Thumb: Keep final DMSO concentration < 0.1% for in vitro assays to avoid solvent toxicity.

-

Precipitation Risk: this compound may precipitate at concentrations >10 µM in aqueous media.

-

Workflow Visualization

The following diagram outlines the decision logic for handling this compound from storage to assay.

Figure 1: Critical workflow for this compound handling, emphasizing the equilibration step and visual QC to prevent experimental error.

Stability Verification & Troubleshooting

Researchers should treat the stability of the compound as a variable to be validated, not assumed.

Self-Validating Protocol: The "Retained Sample"

Always keep a "Gold Standard" aliquot at -80°C that is never thawed. If an experiment fails, compare the fresh working solution against this standard using HPLC or a functional bioassay.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Precipitate in Assay Media | Concentration too high (>10 µM) or improper mixing. | Vortex buffer while adding compound. Reduce concentration. |

| Loss of Potency | Hydrolysis due to moisture in DMSO. | Use fresh, anhydrous DMSO. Ensure -20°C powder was equilibrated before opening. |

| Yellowing of Stock | Oxidative degradation. | Discard stock. Store future stocks under nitrogen/argon if possible. |

References

-

Gastambide, F., et al. (2013). "In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat." Neuropharmacology, 64, 224-239.[5]

-

Gilmour, G., et al. (2013). "The mGlu5 positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat."[6] Neuropharmacology, 64, 240-247.[6]

-

MedKoo Biosciences. "this compound Product Data Sheet." (Accessed 2023).

-

TargetMol. "this compound Technical Data." (Accessed 2023).

Sources

- 1. This compound | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. www2.vernier.com [www2.vernier.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The mGlu₅ positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing off-target effects of high-dose LSN2814617

Technical Support Center: LSN2814617 Application Guide Topic: Minimizing Off-Target & Mechanism-Based Toxicity in High-Dose Protocols Compound Class: mGluR5 Positive Allosteric Modulator (PAM)

Introduction: The High-Dose Paradox

Welcome to the technical guide for This compound . As a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), this compound is a critical tool for investigating schizophrenia, cognitive deficits, and sleep-wake regulation.

The Core Challenge: Researchers often escalate doses (>10–30 mg/kg in rodents) to maximize receptor occupancy. However, with mGluR5 PAMs, "high dose" risks are rarely due to promiscuous binding (true off-target effects). Instead, they are predominantly mechanism-based toxicities . Over-activation of mGluR5 triggers excessive calcium mobilization and NMDAR potentiation, leading to convulsive liabilities and receptor desensitization .

This guide provides the protocols necessary to maintain the therapeutic window while suppressing these adverse events.

Module 1: Formulation & Solubility (The First "Off-Target")

Issue: this compound is highly lipophilic.[1] At high doses, poor formulation leads to precipitation in the gut (erratic absorption) or the peritoneal cavity (local irritation). This mimics toxicity and creates high inter-subject variability.

Technical Directive: Do not use simple saline or DMSO/Saline mixtures for doses >10 mg/kg. You must use a solubilizing vehicle to ensure the "high dose" is bioavailable and not an artifact.

Recommended Vehicle Protocol (High-Load)

Standard Vehicle: 20% (w/v)

Step-by-Step Solubilization Protocol:

-

Weighing: Weigh this compound powder into a glass vial.

-

Wetting: Add the surfactant (e.g., Tween-80) first if using the lipid method. Vortex for 30 seconds to coat the particles.

-

Dispersion: Add the bulk vehicle (Cyclodextrin solution or Methylcellulose) in stepwise aliquots (25% of total volume at a time).

-

Sonication: Sonicate at 40°C for 20 minutes.

-

Checkpoint: Solution must be a stable suspension or clear solution. If large crystals persist, increase sonication time.

-

-

pH Adjustment: Verify pH is near physiological range (6.5–7.4). Extreme pH causes local tissue necrosis, often mistaken for drug toxicity.

Module 2: Mitigating Seizure Liability (Mechanism-Based Toxicity)

Issue: The primary adverse event of high-dose this compound is convulsions. This is caused by the compound lowering the threshold for glutamatergic excitation.

Mechanism:

this compound binds to the allosteric site of mGluR5, enhancing the receptor's coupling to G

Visualization: The Toxicity Pathway

The following diagram illustrates the signaling cascade leading to adverse events and where to intervene.

Caption: Pathway illustrating how high-dose this compound drives excessive Calcium/NMDAR signaling, leading to seizure liability.

Troubleshooting Protocol: The "Safe-Ceiling" Titration

To avoid seizures while maintaining high occupancy:

-

Establish the Threshold: Perform a small pilot study (n=3) with increasing doses (e.g., 10, 30, 60 mg/kg) to identify the "twitch threshold" (pre-seizure behavior).

-

Split Dosing: If 60 mg/kg is required for occupancy but causes seizures, split the dose into two 30 mg/kg injections spaced 2 hours apart. This maintains AUC (exposure) while blunting Cmax (peak concentration), which drives the seizure risk.

-

Environmental Control: Stress lowers the seizure threshold. Animals receiving high-dose mGluR5 PAMs must be acclimated to the testing room for >60 minutes prior to dosing.

Module 3: Experimental Design & Controls

Issue: this compound has intrinsic wake-promoting properties . In behavioral experiments (e.g., memory tasks), increased locomotor activity can be mistaken for cognitive improvement (false positive) or anxiety (false negative).

Data Summary: Dosing Considerations

| Parameter | Low Dose (1–3 mg/kg) | High Dose (10–60 mg/kg) | Risk/Confounder |

| Receptor Occupancy | ~20–40% | >80% | Saturation |

| Primary Risk | Sub-therapeutic effect | Seizures / Convulsions | Loss of subject |

| Behavioral Effect | Mild wakefulness | Hyperlocomotion | Confounds freezing/immobility tests |

| Selectivity | High (>100x vs mGluR1) | Moderate | Specificity window narrows |

Experimental Workflow: Controlling Confounders

Use this decision tree to validate your experimental design before starting high-dose cohorts.

Caption: Decision tree for validating high-dose this compound experiments against locomotor confounders.

Frequently Asked Questions (Troubleshooting)

Q1: My animals are showing "wet dog shakes" and grooming after dosing. Is this off-target toxicity? A: No, this is likely on-target mGluR5 activation, but it indicates you are approaching the seizure threshold.

-

Action: This behavior often precedes convulsions. Reduce the dose by 20% or switch to a split-dose regimen. Ensure the environment is quiet; auditory stimuli can trigger audiogenic seizures in mGluR5-potentiated animals.

Q2: I see no effect in my assay, even at 30 mg/kg. Should I go higher? A: Before increasing the dose, check your formulation .

-

Diagnosis: If this compound was not fully solubilized (e.g., you see turbidity in the syringe), the effective dose is likely <5 mg/kg.

-

Action: Re-formulate using the Cyclodextrin or Tween/MC protocol described in Module 1. Do not exceed 60 mg/kg without concurrent anticonvulsant monitoring, as the therapeutic window closes rapidly.

Q3: Can I use MPEP (mGluR5 antagonist) to validate my results? A: Yes, this is the gold standard for proving specificity.

-

Protocol: Pre-treat with MPEP (10 mg/kg) 15 minutes before this compound. If the adverse effects (or therapeutic effects) are abolished, they are mGluR5-mediated.[2] If toxicity persists in the presence of MPEP, you are dealing with a non-specific chemical toxicity (likely vehicle or pH related).

Q4: Does this compound accumulate with chronic dosing? A: mGluR5 PAMs can induce functional tolerance (receptor desensitization) rather than accumulation.

-

Insight: Chronic high-dose treatment may lead to downregulation of surface mGluR5.

-

Recommendation: Use an intermittent dosing schedule (e.g., 5 days on, 2 days off) or verify receptor density if efficacy wanes over time.

References

-

Gilmour, G., et al. (2013). "Characterization of the mGluR5 positive allosteric modulator this compound in a rat model of mismatch negativity." Neuropharmacology, 64, 224-239. Link

-

Gastambide, F., et al. (2013). "mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task." Genes, Brain and Behavior, 12(1), 105-116. Link

-

Ahnaou, A., et al. (2015). "Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator this compound." Psychopharmacology, 232(21), 3977-3989.[3] Link

-

Parmentier-Batteur, S., et al. (2014). "mGlu5 PAMs: A path to the clinic?" Current Neuropharmacology, 12(1). (Provides context on seizure liabilities in the class). Link

Sources

- 1. Effect of Lipid Vehicles on Solubility, Stability, and Topical Permeation of Delta-9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

Technical Support Center: Optimizing LSN2814617 Suspension Formulations

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Precipitation & Homogeneity in mGlu5 PAM Suspensions

Introduction: The Physicochemical Challenge

Welcome to the Formulation Support Hub. You are likely here because your LSN2814617 preparation—intended for in vivo dosing—has failed to maintain a stable suspension, resulting in rapid sedimentation, "crashing out," or the formation of hydrophobic aggregates ("fish eyes").

The Core Issue: this compound is a highly lipophilic positive allosteric modulator (PAM) of the mGlu5 receptor. Like many compounds in the aryl-alkyne or biaryl series developed for CNS targets, it possesses high logP (lipophilicity) and poor aqueous solubility.

The Causality of Precipitation: Most failures with this compound occur due to Ostwald Ripening or Solvent Shock .

-

Solvent Shock: If you dissolve this compound in 100% DMSO and attempt to dilute it into an aqueous buffer (e.g., PBS), the sudden change in polarity forces the compound out of solution faster than the surfactant can coat the particles. This creates large, unstable crystals that sediment immediately.

-

Hydrophobic Aggregation: If you add aqueous buffer directly to the dry powder, the high surface tension prevents wetting. The powder clumps, trapping air and dry compound inside a hydrated shell, making a homogeneous dose impossible.

Module 1: The "Gold Standard" Suspension Protocol

To resolve precipitation, we must move away from "diluting solutions" and toward "stabilizing particles." The following protocol utilizes a Hydrophilic Polymer Matrix (HPMC) stabilized by a Surfactant (Tween 80) .

Recommended Vehicle: 1% (w/v) Hydroxypropyl Methylcellulose (HPMC) / 0.25% (w/v) Polysorbate 80 (Tween 80) in water.

Step-by-Step Preparation Workflow

-

Weighing: Weigh the required amount of this compound solid into a mortar or a glass vial.

-

Levigation (The Critical Step): Add the Tween 80 directly to the powder. Do not add water yet.

-

Technique: Use a pestle or spatula to grind the powder and Tween 80 into a smooth, thick paste. This replaces the air-solid interface with a surfactant-solid interface, preventing clumping later.

-

-

Primary Suspension: Add a small volume of the 1% HPMC solution (approx. 10% of final volume) to the paste. Triturate (grind) until a uniform slurry is formed.

-

Dilution: Gradually add the remaining HPMC solution while stirring continuously.

-

Energy Input: Sonicate the suspension for 10–15 minutes (water bath) to break up minor agglomerates.

-

Verification: Invert the vial. The suspension should appear milky white and opaque, with no visible chunks settling within 5 minutes.

Module 2: Visualization of Workflows

Figure 1: Optimal Suspension Workflow

This diagram illustrates the "Wetting" method required to prevent hydrophobic aggregation.

Caption: The "Paste Method" ensures surfactant coverage before the introduction of bulk water, preventing clump formation.

Module 3: Troubleshooting & FAQs

Q1: I dissolved this compound in DMSO and diluted it with saline, but it turned into a cloudy mess that settled in 2 minutes. Why? A: You created a metastable supersaturated solution that crashed out.

-

The Physics: DMSO solubilizes the compound. When you add saline, the solvent power drops instantly. The compound molecules aggregate into large crystals to minimize surface area exposed to water.

-

The Fix: Do not use DMSO for high-dose suspensions (>1 mg/kg). Use the physical suspension method (Levigation) described in Module 1. If you must use DMSO (for low doses <1 mg/kg), keep the DMSO concentration <5% and add the DMSO solution slowly into a vortexing solution of 10% Solutol or Tween 80, not pure saline.

Q2: My suspension has "fish eyes" (gelatinous blobs) floating in it. A: This is a wetting failure .

-

The Cause: You likely added the HPMC/water solution directly to the dry powder. The outside of the powder clump hydrated, forming a gel barrier that prevents water from reaching the dry powder inside.

-

The Fix: You cannot salvage this prep. Discard and restart. Ensure you perform the Levigation Step (Step 2 above) using undiluted Tween 80 or a small amount of glycerol to wet the powder before adding the bulk liquid.

Q3: Can I use Methylcellulose (MC) instead of HPMC? A: Yes. 1% Methylcellulose (400 cP) is a viable alternative. However, HPMC (Hydroxypropyl Methylcellulose) generally offers better surface tension reduction and suspension stability for mGlu5 PAMs due to its hydroxypropyl groups.

Q4: What is the maximum concentration I can achieve? A: Using the HPMC/Tween protocol, you can typically achieve stable suspensions up to 10–30 mg/mL .

-

Note: At concentrations >10 mg/mL, particle size becomes critical for bioavailability. If the particles are too large, oral absorption will be erratic (low exposure).

Module 4: Diagnostic Decision Tree

Figure 2: Troubleshooting Precipitation Issues

Use this logic flow to diagnose the root cause of your formulation failure.

Caption: Identify the visual symptom to determine the corrective formulation strategy.

Module 5: Validated Data & Specifications

Table 1: Typical Formulation Parameters for this compound

| Parameter | Specification | Notes |

| Vehicle | 1% HPMC / 0.25% Tween 80 | Standard for oral gavage (PO) |

| Appearance | Opaque, milky white suspension | Should not be clear (that implies solution) |

| Stability | > 4 hours at Room Temp | Re-vortex immediately before dosing |

| Max Conc. | ~30 mg/mL | High viscosity required at upper limits |

| Storage | 4°C (Refrigerated) | Do not freeze suspensions (causes crystal growth) |

References

-

Gilmour, G., Broad, L. M., Wafford, K. A., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and this compound, and their effects on sleep architecture and operant responding in the rat.[1] Neuropharmacology, 64, 224–239.[1]

-

TargetMol. (n.d.). This compound Product Information and Physical Properties.[1][2][2]